molecular formula C15H20N2O2 B13706739 5-Amino-1-Boc-2,3-dimethyl-1H-indole CAS No. 2155874-89-6

5-Amino-1-Boc-2,3-dimethyl-1H-indole

Cat. No.: B13706739
CAS No.: 2155874-89-6
M. Wt: 260.33 g/mol
InChI Key: JZWHHGSUFKHLID-UHFFFAOYSA-N
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Description

5-Amino-1-Boc-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound this compound is particularly interesting due to its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3-dimethyl-1H-indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of 5-Amino-1-Boc-2,3-dimethyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-Boc-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where the Boc group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Boc2O in the presence of TEA for Boc protection; other nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Amino-1-Boc-2,3-dimethyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-Boc-2,3-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. The indole ring system is known to interact with multiple receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1H-indole: Lacks the amino and Boc groups, making it less versatile in synthetic applications.

    5-Amino-2,3-dimethyl-1H-indole: Similar structure but without the Boc protecting group, leading to different reactivity and applications.

    1-Boc-2,3-dimethyl-1H-indole: Lacks the amino group, limiting its use in certain reactions.

Uniqueness

5-Amino-1-Boc-2,3-dimethyl-1H-indole is unique due to the presence of both the amino group and the Boc protecting group. This combination allows for selective reactions and protection of the amino group during synthetic processes, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

2155874-89-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 5-amino-2,3-dimethylindole-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-9-10(2)17(14(18)19-15(3,4)5)13-7-6-11(16)8-12(9)13/h6-8H,16H2,1-5H3

InChI Key

JZWHHGSUFKHLID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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